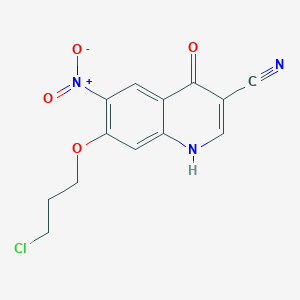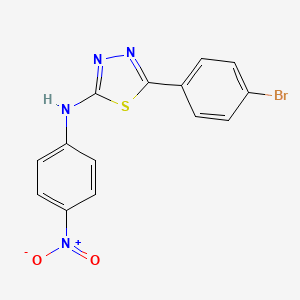
5-(4-bromophenyl)-N-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-bromophenyl)-N-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine is a chemical compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of bromophenyl and nitrophenyl groups attached to the thiadiazole ring, making it a molecule of interest in various fields of research.
Méthodes De Préparation
The synthesis of 5-(4-bromophenyl)-N-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine typically involves the reaction of 4-bromoaniline and 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiadiazole ring. The reaction conditions often include refluxing the mixture in an appropriate solvent such as dichloromethane or chloroform .
Analyse Des Réactions Chimiques
5-(4-bromophenyl)-N-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction of the nitro group can be achieved using reducing agents like tin(II) chloride or hydrogenation over a palladium catalyst, resulting in the formation of the corresponding amine.
Applications De Recherche Scientifique
5-(4-bromophenyl)-N-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where thiadiazole derivatives have shown promise.
Industry: It is used in the development of new materials with specific properties, such as dyes and pigments.
Mécanisme D'action
The mechanism of action of 5-(4-bromophenyl)-N-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, depending on its structure and the nature of the substituents. For example, the nitrophenyl group can participate in electron transfer reactions, while the bromophenyl group can enhance binding affinity to certain targets .
Comparaison Avec Des Composés Similaires
Similar compounds to 5-(4-bromophenyl)-N-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine include other thiadiazole derivatives with different substituents. These compounds share the thiadiazole core but differ in their biological and chemical properties due to variations in the attached groups. Examples include:
- 5-(4-chlorophenyl)-N-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine
- 5-(4-methylphenyl)-N-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine
- 5-(4-fluorophenyl)-N-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine
These compounds are unique in their specific interactions and applications, highlighting the importance of substituent effects on the properties of thiadiazole derivatives.
Propriétés
Numéro CAS |
827580-48-3 |
|---|---|
Formule moléculaire |
C14H9BrN4O2S |
Poids moléculaire |
377.22 g/mol |
Nom IUPAC |
5-(4-bromophenyl)-N-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C14H9BrN4O2S/c15-10-3-1-9(2-4-10)13-17-18-14(22-13)16-11-5-7-12(8-6-11)19(20)21/h1-8H,(H,16,18) |
Clé InChI |
DNBWNFZBKIJSDO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=NN=C(S2)NC3=CC=C(C=C3)[N+](=O)[O-])Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-{[Methoxy(4-nitrophenoxy)phosphorothioyl]amino}hexanoic acid](/img/structure/B14231082.png)
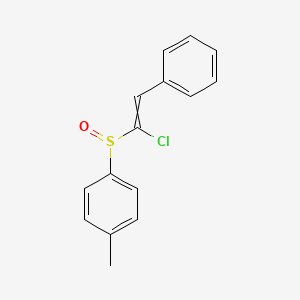
![(3S)-1-[(S)-Benzenesulfinyl]-2-[(propan-2-yl)sulfanyl]hexan-3-ol](/img/structure/B14231096.png)

![[(Phenoxycarbonyl)oxy]acetic acid](/img/structure/B14231099.png)
![N-{2-[2-(Piperidin-1-yl)ethoxy]-9H-fluoren-9-yl}-N'-propan-2-ylurea](/img/structure/B14231107.png)
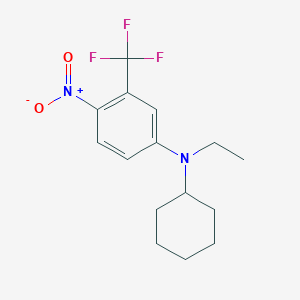

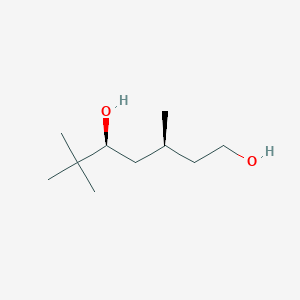
![Furo[3,4-c]pyridin-4-amine, 1,3-dihydro-3-imino-6,7-dimethyl-](/img/structure/B14231141.png)
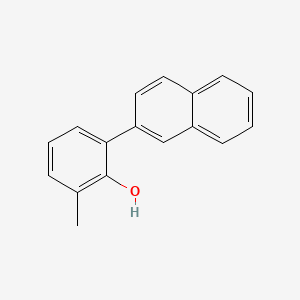
![4-[(9H-Fluoren-9-ylidene)methyl]-2,6-bis[(piperidin-1-YL)methyl]phenol](/img/structure/B14231163.png)

